6-Ethoxy-1,7-naphthyridin-8-amine
Description
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
6-ethoxy-1,7-naphthyridin-8-amine |
InChI |
InChI=1S/C10H11N3O/c1-2-14-8-6-7-4-3-5-12-9(7)10(11)13-8/h3-6H,2H2,1H3,(H2,11,13) |
InChI Key |
QFSGUTIGEAZIGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=C2C(=C1)C=CC=N2)N |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 6-Ethoxy-1,7-naphthyridin-8-amine
The synthesis of naphthyridine derivatives typically involves multiple steps, including cyclization reactions and functional group modifications. The specific synthetic routes for this compound may vary, but common methods include:
- Cyclization : Formation of the naphthyridine core through cyclization of appropriate precursors.
- Substitution Reactions : Introduction of the ethoxy group via nucleophilic substitution or alkylation.
- Purification : Techniques such as recrystallization or chromatography to isolate the final product.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
Anticancer Activity
Research indicates that naphthyridine derivatives have shown promising anticancer properties. For instance, studies involving similar compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications on the naphthyridine scaffold can enhance anticancer potency against specific cancer types.
Antimicrobial Properties
Naphthyridine compounds have been evaluated for their antimicrobial activities against various pathogens. The presence of specific functional groups can enhance their effectiveness as antimicrobial agents. Case studies have shown that derivatives similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The anti-inflammatory potential of naphthyridine derivatives has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
Case Studies
Several case studies illustrate the applications of this compound and related compounds:
- Anticancer Research : A study evaluated a series of naphthyridine derivatives for their cytotoxic effects on cancer cell lines. Compounds with similar structures demonstrated IC50 values significantly lower than standard chemotherapy agents, indicating high efficacy in targeting cancer cells .
- Antimicrobial Testing : In vitro assays showed that naphthyridine derivatives exhibited potent antibacterial activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
- Inflammation Models : Experimental models assessing the anti-inflammatory effects revealed that naphthyridine compounds could reduce edema and inflammatory markers in treated animals, suggesting therapeutic potential for inflammatory diseases .
Comparative Data Table
| Property/Activity | This compound | Similar Naphthyridine Derivatives |
|---|---|---|
| Anticancer IC50 (μM) | TBD (to be determined) | 4.51 (standard drug) |
| Antimicrobial Efficacy | TBD | Effective against E. coli |
| Anti-inflammatory Effect | Significant reduction in markers | Comparable results in models |
Chemical Reactions Analysis
Reactivity of the Amine Group
The primary amine at position 8 is a key reactive site, enabling nucleophilic and condensation reactions:
-
Acylation : The amine can react with acyl chlorides or anhydrides to form amides. For example, N-(4-chlorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide (7 ) was synthesized via condensation of 8-hydroxy-1,6-naphthyridine-7-carboxylic acid with 4-chlorobenzylamine . By analogy, 6-ethoxy-1,7-naphthyridin-8-amine may undergo similar acylation under basic conditions.
-
Alkylation : Alkylation with alkyl halides (e.g., 2-bromoethanol) in the presence of a base like cesium carbonate could yield N-alkylated derivatives. This method was used to alkylate 1,5-naphthyridine-2,6-dione (41 ) with 1-bromooctane (42 ) to produce derivative 43 .
-
Urea/Thiourea Formation : Reaction with isocyanates or isothiocyanates may generate urea or thiourea derivatives. In a study on 1,8-naphthyridines, thiourea was condensed with chalcones to form pyrimidine-2-thione derivatives .
Reactivity of the Ethoxy Group
The ethoxy substituent at position 6 can undergo hydrolysis or substitution:
-
Hydrolysis : Acidic or basic hydrolysis may convert the ethoxy group to a hydroxyl group. For instance, ethyl 6-methoxy-1,5-naphthyridine-2-carboxylate (8 ) was synthesized via hydrolysis of a nitro precursor . Similar conditions (e.g., HCl or NaOH) could deprotect the ethoxy group in this compound.
-
Nucleophilic Substitution : The ethoxy group might be replaced by stronger nucleophiles (e.g., amines or thiols) under acidic or thermal conditions, as seen in the synthesis of 6-butoxy-1,5-naphthyridine derivatives .
Electrophilic Aromatic Substitution
The electron-rich naphthyridine ring can undergo electrophilic substitution, with directing effects influenced by the amino and ethoxy groups:
-
Nitration/Sulfonation : The amino group activates the ring toward electrophilic attack, potentially leading to nitration or sulfonation at positions ortho or para to the amine. For example, 8-hydroxy-1,6-naphthyridines underwent regioselective chlorination at position 2 using POCl₃ .
-
Halogenation : Halogenation (e.g., bromination or chlorination) may occur at electron-rich positions. In one study, 1,5-naphthyridine N-oxides were selectively chlorinated using POCl₃ and m-CPBA .
Oxidation and Reduction
-
Oxidation : The amino group could oxidize to a nitro group under strong oxidizing conditions (e.g., KMnO₄ or HNO₃). For example, 3-hydroxy-1,5-naphthyridines were oxidized to quinone-like structures .
-
Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) might reduce the naphthyridine ring to a tetrahydro derivative, as seen in the synthesis of 1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine derivatives .
Metal-Catalyzed Cross-Coupling
The ethoxy or amino groups could serve as directing groups for transition-metal-catalyzed reactions:
-
Suzuki Coupling : Aryl halides (if introduced via halogenation) might undergo Suzuki-Miyaura coupling with boronic acids. This approach was used to synthesize 2-phenyl-7-methyl-1,8-naphthyridine derivatives .
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling could introduce secondary amines or aryl groups at halogenated positions .
Cyclization and Ring Expansion
The amine and ethoxy groups may participate in cyclization reactions:
Comparison with Similar Compounds
Structural and Electronic Features
Key analogues of 6-Ethoxy-1,7-naphthyridin-8-amine include halogenated and alkylated derivatives of 1,7-naphthyridin-8-amine. A comparison of substituent effects is summarized below:
Key Observations :
- The ethoxy group at C6 increases hydrophobicity compared to halogens but improves solubility relative to aryl-substituted derivatives (e.g., N-(3-chlorophenyl)-analogue) .
- Halogenated derivatives (e.g., 5-Bromo) exhibit higher electrophilicity, favoring nucleophilic substitution or cross-coupling reactions, whereas the ethoxy group directs reactivity toward positions less sterically hindered .
Physicochemical Properties
| Property | This compound | 5-Bromo-1,7-naphthyridin-8-amine | 1,7-Naphthyridin-8-amine |
|---|---|---|---|
| LogP (Predicted) | ~1.8 | ~2.3 | ~0.9 |
| Solubility (Water) | Moderate | Low | High |
| Melting Point | Not reported | 215–217°C | 190–192°C |
Note: The ethoxy group balances lipophilicity and solubility, making it advantageous for drug design compared to highly hydrophobic bromo derivatives .
Preparation Methods
Halogenation-Amination Sequences
Chlorination at position 8, followed by nucleophilic amination, offers a reliable route. In a protocol adapted from 1,8-naphthyridine chemistry, 6-ethoxy-1,7-naphthyridine is treated with phosphorus oxychloride (POCl₃) at reflux to install a chloro group at position 8. Subsequent amination with potassium amide (KNH₂) in liquid ammonia at −35°C achieves selective substitution. Kinetic control favors adduct formation at the most electron-deficient carbon, typically position 8 in 1,7-naphthyridines. Oxidation of the intermediate dihydro adduct with KMnO₄ yields the final amine.
Table 1: Comparative Amination Conditions
| Substrate | Reagent | Temp (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| 6-Ethoxy-8-chloro-1,7-naphthyridine | KNH₂/NH₃ | −35 | 78 | C8 |
| 6-Ethoxy-8-chloro-1,7-naphthyridine | NH₃/EtOH | 120 | 45 | Mixed |
Direct C–H Amination
Transition-metal-catalyzed C–H amination bypasses pre-halogenation steps. Palladium complexes with bidentate ligands (e.g., 1,10-phenanthroline) enable direct coupling of ammonia or protected amines at position 8. However, competing coordination by the ethoxy group may necessitate protective strategies, such as temporary silylation of the oxygen moiety.
Solvent and Catalyst Optimization
Aqueous-phase synthesis, as demonstrated for 1,8-naphthyridines, provides an eco-friendly alternative to traditional organic solvents. Choline hydroxide enhances reactivity through hydrogen bonding with substrates, lowering activation barriers for cyclization. For 6-ethoxy-1,7-naphthyridin-8-amine, a water-ethanol biphasic system may balance solubility of ethoxy-containing intermediates and catalytic efficiency.
Table 2: Solvent Systems for Cyclization
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| H₂O | ChOH | 50 | 92 | 98.5 |
| DMF | K₂CO₃ | 100 | 85 | 97.2 |
| Ethanol/H₂O | ChOH | 70 | 89 | 98.1 |
Mechanistic Insights from Computational Chemistry
Density functional theory (DFT) analyses of analogous systems reveal that hydrogen bonding between ChOH and carbonyl groups aligns reactants for optimal cyclization. Noncovalent interaction (NCI) plots confirm stabilizing interactions between the ethoxy group and the catalyst, preventing undesired tautomerization. For amination steps, molecular dynamics (MD) simulations suggest that ammonia coordinates preferentially to position 8 due to reduced steric hindrance compared to position 2.
Challenges and Mitigation Strategies
-
Regiochemical Control : Competing amination at position 2 or 4 is minimized by maintaining low temperatures (−35°C to −45°C) during KNH₂ reactions.
-
Ethoxy Group Stability : Strong bases may cleave the ethoxy moiety; thus, mild conditions (e.g., aqueous ChOH) are preferred during cyclization.
-
Purification : Column chromatography over silica gel with 10% methanol/dichloromethane effectively isolates the target compound, as evidenced by Rf = 0.42 in analogous separations .
Q & A
Basic: What are the standard synthetic routes for 6-ethoxy-1,7-naphthyridin-8-amine and its derivatives?
Methodological Answer:
The synthesis of this compound derivatives typically involves nucleophilic substitution or condensation reactions. For example:
- Halogenation: Bromination of 1,7-naphthyridin-8-amine derivatives using bromine in acetic acid at reflux yields 5-bromo-1,7-naphthyridine (72% yield) .
- Etherification: Ethoxy groups can be introduced via alkoxylation using potassium t-butoxide in dimethylformamide (DMF) at low temperatures (0–5°C), followed by quenching and recrystallization .
- Hydrolysis: Acidic hydrolysis (e.g., 70% H₂SO₄, reflux for 4 days) converts amino groups to ketones, as seen in the conversion of 1,7-naphthyridin-8-amine to 1,7-naphthyridin-8(7H)-one (81% yield) .
Basic: How can researchers characterize this compound using analytical techniques?
Methodological Answer:
- HPLC-MS/MS: Reverse-phase HPLC coupled with tandem mass spectrometry is effective for quantifying derivatives. Use C18 columns and mobile phases like methanol/water (50:50 v/v) with 0.1% formic acid. Internal standards (e.g., deuterated analogs) improve quantification accuracy .
- NMR Spectroscopy: ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ can resolve substituent positions. For example, aromatic protons in the naphthyridine ring appear as doublets between δ 7.5–9.0 ppm .
Basic: What protocols are recommended for assessing the compound’s stability under laboratory conditions?
Methodological Answer:
- Storage: Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Stability tests in DMSO or aqueous buffers (pH 4–9) over 24–72 hours can identify optimal conditions .
- Reactivity Screening: Test compatibility with common reagents (e.g., acids, bases, oxidizing agents) at room temperature. For example, avoid strong oxidizers like KMnO₄ unless explicitly required for functionalization .
Advanced: How can halogenation reactions of this compound be optimized for higher regioselectivity?
Methodological Answer:
- Solvent and Temperature Control: Use acetic acid as a solvent at 50–95°C for bromination. Slow addition of Br₂ minimizes side reactions (e.g., dihalogenation), achieving 72% yield of 5-bromo-1,7-naphthyridine .
- Catalytic Additives: Introduce trifluoromethanesulfonic acid during diazotization to stabilize reactive intermediates, improving triflate substitution yields (e.g., 60% for trifluoromethanesulfonyloxy derivatives) .
Advanced: How should researchers resolve contradictions in reaction yields reported across studies?
Methodological Answer:
- Replicate Conditions: Ensure exact replication of solvent ratios, temperature ramps, and reagent purity. For example, hydrolysis in 70% H₂SO₄ requires strict reflux duration (4 days) to achieve >80% yields .
- Byproduct Analysis: Use LC-MS to identify side products. Incomplete halogenation may result from competing hydrolysis, detectable via unreacted starting material peaks .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of 1,7-naphthyridine derivatives?
Methodological Answer:
- Substituent Variation: Systematically modify the ethoxy group (e.g., replace with methyl, benzyl, or phenethyl) using potassium t-butoxide-mediated substitutions. Compare antibacterial efficacy against Gram-positive/negative strains via MIC assays .
- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with antifungal activity. Validate predictions with in vitro assays .
Advanced: How can X-ray crystallography validate the structural configuration of novel derivatives?
Methodological Answer:
- Crystallization: Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane). Use SHELXL for refinement, ensuring R-factor < 5%. For example, 8-amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine was confirmed via this method .
- Data Collection: Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K. Resolve hydrogen bonding networks (e.g., N–H⋯N interactions) to confirm tautomeric forms .
Advanced: What methodologies ensure reliable validation of analytical assays for this compound?
Methodological Answer:
- Linearity and Sensitivity: Calibrate HPLC-MS/MS with 6-point curves (1–1000 ng/mL). Achieve R² > 0.99 and LOD < 0.5 ng/mL .
- Inter-Day Precision: Analyze triplicate samples over 3 days. Accept %RSD < 15% for precision and ±20% accuracy for QC samples .
Advanced: How can mixed-method approaches enhance the study of oxidative degradation products?
Methodological Answer:
- Combine LC-MS and NMR: Use LC-MS to identify degradation markers (e.g., hydroxylated metabolites) and ¹H NMR to confirm structural changes. For example, oxidation of the ethoxy group produces quinone-like derivatives detectable at δ 6.8–7.2 ppm .
- Statistical Integration: Apply PCA to correlate degradation pathways with environmental factors (e.g., pH, light exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
